molecular formula C10H12BrN3 B14033582 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-

Cat. No.: B14033582
M. Wt: 254.13 g/mol
InChI Key: GVFBLPZMOQGYSP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- is a brominated pyrrolopyridine derivative with a dimethylamino methyl group at position 2. Its core structure, pyrrolo[2,3-b]pyridine (7-azaindole), is a bicyclic aromatic system fused via a pyrrole and pyridine ring. Key properties include:

  • Molecular formula: C₉H₁₁BrN₃
  • Functional groups: Bromine (electron-withdrawing), dimethylamino (electron-donating), and aromatic π-system .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12BrN3/c1-14(2)6-7-5-8-9(11)3-4-12-10(8)13-7/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GVFBLPZMOQGYSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=CN=C2N1)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold, also known as azaindole, is commonly prepared by cyclization reactions starting from appropriately substituted pyridine or indole derivatives. Key methods include:

  • Suzuki Coupling of 5-Bromo-7-azaindole : The 5-bromo-7-azaindole intermediate can be coupled with boronic acids under Suzuki conditions using catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate in a dioxane/water mixture at 80 °C to reflux for 1–16 hours. This step allows introduction of aryl or heteroaryl substituents at the 5-position, which can be further functionalized.

  • N-Methylation and Iodination : For preparing N-substituted derivatives, one-pot N-methylation/iodination reactions are employed on 5-nitro-1H-pyrrolo[2,3-b]pyridine to generate iodinated intermediates suitable for further cross-coupling.

Functionalization at the 2-Position: Introduction of the N,N-Dimethylmethanamine Group

The 2-methanamine substituent with N,N-dimethylation can be introduced via:

  • Catalytic Amination and Reductive Amination : Amination reactions using catalytic methods such as transfer hydrogenation allow the reduction of nitro or olefin intermediates to amines. Subsequent coupling with dimethylated amine sources or alkylation yields the N,N-dimethylmethanamine functionality.

  • Use of Benzophenone Imine and Transfer Hydrogenation : A catalytic amination step involving benzophenone imine followed by transfer hydrogenation can install the amino group, which is then alkylated or coupled with appropriate reagents to achieve the N,N-dimethyl substitution.

Protection and Deprotection Strategies

  • Tosylation for Nitrogen Protection : The nitrogen at the 1-position of pyrrolo[2,3-b]pyridine can be protected by tosylation using p-toluenesulfonyl chloride in the presence of bases such as aqueous sodium hydroxide or lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C to room temperature). This step stabilizes intermediates during further functionalization.

  • Removal of Protecting Groups : Phenylsulfonyl protecting groups can be removed by heating with morpholine under basic conditions to regenerate the free nitrogen for subsequent reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Suzuki Coupling 5-Bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C to reflux 5-Aryl-7-azaindole derivative
2 Bromination Bromine or NBS, CHCl3 or DCM, 0 °C to RT, base (Et3N or NaOH) 4-Bromo-7-azaindole intermediate
3 Tosylation (Protection) p-Toluenesulfonyl chloride, NaOH or LDA, THF, -78 °C to RT N-Tosylated azaindole
4 Catalytic Amination Benzophenone imine, transfer hydrogenation catalyst Aminated intermediate
5 N,N-Dimethylation Alkylation with suitable methylating agents 2-(N,N-Dimethylmethanamine) substituted azaindole
6 Deprotection Morpholine, basic conditions Free amine pyrrolo[2,3-b]pyridine derivative

Analytical and Purification Techniques

  • Filtration and Extraction : After reactions, mixtures are often filtered through Celite pads and extracted with ethyl acetate and water to separate organic and aqueous layers.

  • Ion Exchange Resin Treatment : Ion exchange resins such as DOWEX 50WX2-400 may be used to purify amine-containing products by adsorption and subsequent elution with ammonia in methanol.

  • Chromatography : Silica gel chromatography is commonly employed for purification of intermediates and final products.

  • Characterization : LC-MS (ES) and NMR spectroscopy confirm molecular weight and structure, with typical mass-to-charge ratios (m/e) reported for intermediates and final compounds.

Notes on Reaction Optimization and Variations

  • Reaction times and temperatures are optimized to balance yield and selectivity, with some bromination steps requiring as little as 10 minutes at 0 °C, while others may extend to several hours at room temperature.

  • The choice of solvent (THF, dioxane, dichloromethane, chloroform) depends on solubility and reactivity considerations.

  • Catalysts such as Pd(dppf)Cl2 and bases like potassium carbonate are standard in Suzuki couplings, but alternative palladium complexes and bases may be used depending on substrate sensitivity.

  • Protecting group strategies are critical to avoid side reactions, especially when multiple reactive sites are present on the heterocyclic core.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, and various catalysts like Cs2CO3. The major products formed depend on the specific reaction conditions but often include various substituted pyrrolopyridine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- primarily involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and survival. By inhibiting FGFRs, this compound can disrupt these processes, leading to reduced tumor growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitution patterns, physicochemical properties, and bioactivity.

Positional Isomers and Substituent Variations

Compound Name Substituents Molecular Formula Key Differences Biological Relevance
1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- 4-Br, 2-(N,N-dimethyl)methanamine C₉H₁₁BrN₃ Reference compound; bromine at position 4 enhances electrophilicity for cross-coupling reactions . Kinase inhibition (e.g., JAK2, ALK) .
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- (CAS 858116-79-7) 4-Br, 3-(N,N-dimethyl)methanamine, 1-silyl protection C₁₉H₃₂BrN₃Si Silyl group improves stability during synthesis; dimethylamino at position 3 alters steric interactions . Intermediate for protected analogs in medicinal chemistry .
1-[5-Bromo-1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine (Compound 29, ) 5-Br, 3-(N,N-dimethyl)methanamine, 1-propargyl C₁₂H₁₃BrN₃ Bromine at position 5 shifts reactivity; propargyl group enables click chemistry . Potential probe for targeted drug delivery .
N,N-dimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 5654-92-2) 3-(N,N-dimethyl)methanamine C₉H₁₁N₃ Lack of bromine reduces molecular weight; simpler structure for SAR studies . Baseline for assessing bromine’s role in activity .

Physicochemical Properties

Property Target Compound 5-Bromo-3-(N,N-dimethyl)methanamine (Compound 29) 3-(N,N-dimethyl)methanamine (CAS 5654-92-2)
Molecular Weight ~241.11 g/mol 284.16 g/mol 147.18 g/mol
logP (Estimated) ~1.8 (XlogP3-AA) ~2.1 (propargyl increases lipophilicity) ~0.2 (lower due to absence of Br)
Hydrogen Bond Donors 2 2 2
Topological Polar Surface Area ~55 Ų ~55 Ų ~55 Ų

Key Research Findings

Substituent Position Matters : Bromine at position 4 (target compound) vs. 5 (Compound 29) significantly alters reactivity. Position 4 bromine favors cross-coupling reactions, while position 5 bromine is less reactive due to steric hindrance .

Dimethylamino vs. Piperidinyl: The dimethylamino group in the target compound improves water solubility (logP ~1.8) compared to 5-bromo-1-butyl-3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 28, logP ~2.5) .

Biological Selectivity : 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine () lacks bromine but shows comparable kinase inhibition, suggesting bromine’s role is context-dependent .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl- (CAS Number: 1014613-89-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, structure-activity relationships (SAR), and biological effects, supported by relevant data tables and research findings.

  • Molecular Formula : C10H12N3Br
  • Molecular Weight : 254.12638 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent and dimethylamino group.

Synthesis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes that can include cyclization reactions and functional group modifications. Recent studies have optimized these synthetic pathways to enhance yields and purity, which are critical for biological testing .

Inhibition of Phosphodiesterase (PDE) Enzymes

1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their inhibitory effects on phosphodiesterase enzymes, particularly PDE4B. These enzymes play crucial roles in regulating cyclic nucleotide levels within cells, impacting various signaling pathways.

Table 1: PDE4B Inhibition Data

CompoundIC50 (μM)% Inhibition at 10 μM
11h0.4899
Control (Rolipram)~0.5-

The compound 11h , a derivative of the pyrrolo[2,3-b]pyridine series, has shown potent inhibition against PDE4B with an IC50 value of 0.48 μM, indicating strong potential for therapeutic applications in inflammatory diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to 1H-Pyrrolo[2,3-b]pyridine-2-methanamine can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS) stimuli. This suggests a mechanism whereby these compounds may modulate inflammatory responses .

Anticancer Activity

Research has indicated that certain pyrrolo[2,3-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in colorectal cancer cells (Colo320), highlighting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Variations in substituents on the pyridine ring significantly affect potency and selectivity against different PDE isoforms.

Table 2: SAR Analysis of Pyrrolo[2,3-b]pyridine Derivatives

Substituent PositionVariation TypeEffect on Activity
R1Methyl vs EthylIncreased potency
R2Bromine vs ChlorineEnhanced selectivity
R3Dimethylamino vs MethylBroader activity spectrum

This table summarizes how different modifications influence the biological profile of these compounds .

Case Studies

  • Case Study on PDE4B Inhibition : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit PDE4B in cellular models. Compound 11h was identified as a lead candidate due to its high potency and favorable pharmacokinetic properties .
  • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of these compounds in LPS-stimulated macrophages. The results indicated that specific derivatives could effectively reduce TNF-α levels, suggesting their utility in treating inflammatory diseases .

Q & A

Q. Example Protocol :

  • Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using NBS or Br₂ in DMF at 0–25°C.
  • Step 2 : Dimethylamine introduction via reaction with dimethylamine hydrochloride in the presence of NaBH₃CN .

Basic: How can NMR spectroscopy confirm the structure and purity of this compound?

Answer:
Key NMR features for structural validation include:

  • ¹H NMR :
    • A singlet for the N,N-dimethyl group (δ ~2.2–2.5 ppm, integrating to 6H).
    • Aromatic protons in the pyrrolo-pyridine core (δ 7.5–8.5 ppm), with splitting patterns reflecting bromine's deshielding effect .
    • NH protons (if present) as broad singlets (δ ~11–12 ppm) in DMSO-d₆ .
  • ¹³C NMR :
    • Quaternary carbons adjacent to bromine (δ ~120–130 ppm).
    • N,N-dimethyl carbons (δ ~40–45 ppm) .

Q. Purity Assessment :

  • HPLC : Retention time matching reference standards (purity >95% required for biological assays) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₃BrN₃: 254.0298) .

Advanced: How do the bromo and dimethylamine substituents influence biological activity in kinase inhibition studies?

Answer:

  • Bromo Group : Enhances binding to hydrophobic kinase pockets (e.g., ATP-binding sites) via halogen bonding. In analogs, 4-bromo substitution increased IC₅₀ values by 3–5× compared to non-halogenated derivatives .
  • N,N-Dimethylmethanamine : Improves solubility and bioavailability. The dimethyl group reduces metabolic oxidation compared to primary amines, as shown in SAR studies of pyrrolo-pyridine kinase inhibitors .

Q. Case Study :

  • Issue : Uncontrolled bromination leading to 4,5-dibromo byproducts.
  • Solution : Use of N-bromosuccinimide (NBS) in AcOH at 0°C yields >90% 4-bromo product .

Advanced: How to address contradictory SAR data in kinase inhibition assays?

Answer: Contradictions may arise from:

  • Off-Target Effects : Use counter-screening against unrelated kinases (e.g., CDK2, EGFR) to confirm selectivity .
  • Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., dimethylamine improves cellular uptake vs. primary amines) .

Q. Methodological Approach :

Dose-Response Curves : Validate IC₅₀ values across 3+ independent replicates.

Structural Modeling : Overlay compound conformations using X-ray crystallography data (e.g., PDB 4ZAI for kinase A) to rationalize binding discrepancies .

Advanced: What purification techniques optimize yield for polar pyrrolo-pyridine derivatives?

Answer:

  • Ion-Exchange Chromatography : Effective for separating charged species (e.g., protonated dimethylamine).
  • Recrystallization : Use DCM/hexane or EtOAc/hexane mixtures for polar intermediates .

Q. Example :

  • Crude Yield : 70% (post-synthesis).
  • Post-Recrystallization Purity : 98% (mp 278–281°C, consistent with literature) .

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